

experimental protocol for the synthesis of 2-(ethoxyimino)-propanedinitrile

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Compound of Interest

Compound Name: 2-(ethoxyimino)-Propanedinitrile

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Synthesis of 2-(ethoxymethylene)propanedinitrile: An Experimental Protocol

This document provides a detailed experimental protocol for the synthesis of 2-(ethoxymethylene)propanedinitrile, a versatile building block in organic synthesis. The following procedures are intended for use by researchers, scientists, and drug development professionals in a laboratory setting.

Reaction Scheme

The synthesis of 2-(ethoxymethylene)propanedinitrile is typically achieved through the reaction of malononitrile with triethoxymethane, often in the presence of acetic anhydride. This reaction is a condensation reaction where the ethoxymethylene group is introduced to the malononitrile backbone.

Experimental Protocols

Two primary protocols are detailed below, derived from published literature. These methods offer slight variations in reaction conditions and purification procedures.

Protocol 1: Sealed-Vessel Microwave Synthesis

Methodological & Application





This protocol is adapted from a method described in the journal Molecules.[1] It utilizes a sealed-vessel reactor for rapid heating.

Materials:

- Malononitrile
- Triethoxymethane
- Acetic anhydride
- Cold ethanol (for washing)
- Sealed-vessel microwave reactor

Procedure:

- In a suitable sealed-vessel reactor, combine malononitrile (0.5 g, 7.6 mmol),
 triethoxymethane (1.87 mL, 11.4 mmol), and acetic anhydride (1.77 mL, 18.9 mmol).[1]
- Seal the vessel and heat the reaction mixture to 150 °C for 20 minutes.[1]
- After the reaction is complete, allow the mixture to cool to room temperature.
- Concentrate the reaction mixture under reduced pressure to a minimum volume.
- The resulting crystals are then separated from the remaining liquid.
- Wash the isolated crystals with cold ethanol.
- Dry the purified crystals in vacuo to obtain the final product.[1]

Protocol 2: Conventional Heating and Recrystallization

This protocol is based on a method described in a Chinese patent and involves conventional heating followed by a purification step.[2]

Materials:



- Malononitrile
- Triethoxymethane
- Acetic anhydride
- Organic solvent for recrystallization (e.g., absolute ethanol, acetone)
- · Activated carbon

Procedure:

- Synthesis: Combine malononitrile, triethoxymethane, and acetic anhydride in a suitable reaction flask equipped with a reflux condenser and mechanical stirrer. The molar ratios are similar to Protocol 1.
- Heat the reaction mixture under reflux for a specified period.
- Upon completion, the crude product is obtained.
- Refining (Recrystallization): a. Dissolve the crude 2-(ethoxymethylene)propanedinitrile in a suitable organic solvent (e.g., absolute ethanol or acetone) in a separate flask with heating (e.g., 60 °C in a water bath) and stirring.[2] b. Add activated carbon to the solution and stir for 30-50 minutes to decolorize.[2] c. Filter the hot solution to remove the activated carbon. d. Allow the filtrate to cool to room temperature, then place it in a refrigerator-freezer to induce crystallization for 3-4 hours.[2] e. Collect the crystals by suction filtration. f. Dry the crystals under vacuum at 40-50 °C for 5-6 hours to yield the purified product.[2]

Data Presentation

The following table summarizes the quantitative data from the described protocols.



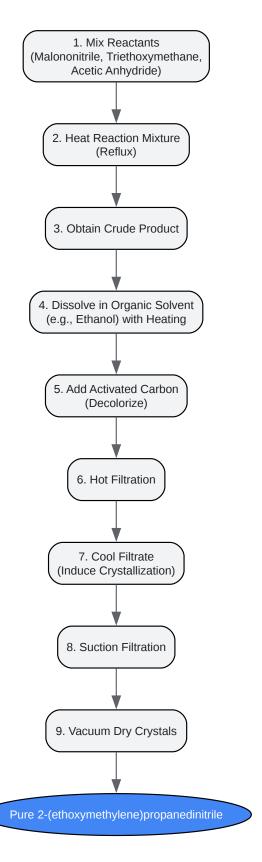
Parameter	Protocol 1 (Sealed-Vessel) [1]	Protocol 2 (Conventional & Recrystallization)[2]
Reactants		
Malononitrile	0.5 g (7.6 mmol)	Not specified in bullion prep, but used
Triethoxymethane	1.87 mL (11.4 mmol)	Not specified in bullion prep, but used
Acetic Anhydride	1.77 mL (18.9 mmol)	Not specified in bullion prep, but used
Reaction Conditions		
Temperature	150 °C	Reflux (temperature not specified)
Time	20 minutes	Not specified
Purification		
Method	Concentration and washing	Recrystallization
Solvent	Cold ethanol	Absolute ethanol or acetone
Additives	None	Activated carbon
Crystallization Time	Not applicable	3-4 hours (freezing)
Drying Temperature	Not specified (in vacuo)	40-50 °C (vacuum)
Drying Time	Not specified	5-6 hours
Yield & Purity		
Yield	Not explicitly stated	80-83% (after recrystallization)
Purity	Not explicitly stated	> 99.5% (by HPLC)

Visualizations

Experimental Workflow for Synthesis and Purification



The following diagram illustrates the general workflow for the synthesis and purification of 2-(ethoxymethylene)propanedinitrile as described in Protocol 2.

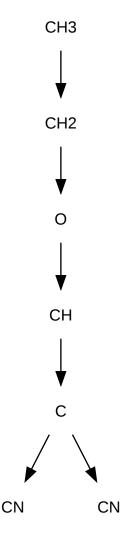




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Caption: Workflow for the synthesis and purification of 2-(ethoxymethylene)propanedinitrile.

Chemical Structure



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Caption: Chemical structure of 2-(ethoxymethylene)propanedinitrile.



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References

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